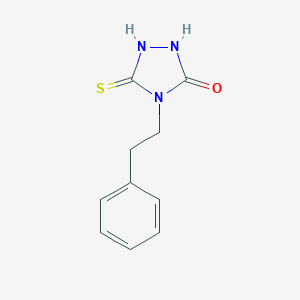

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol

Description

Properties

IUPAC Name |

4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNUVNCFDNFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Thiosemicarbazide Formation : Phenethylamine reacts with carbon disulfide in ethanol under reflux to form phenethyl thiosemicarbazide.

-

Cyclization : The thiosemicarbazide undergoes intramolecular cyclization in the presence of aqueous sodium hydroxide at 80–90°C for 6–8 hours, yielding the triazole core.

Key Parameters :

Optimization Strategies

-

Stoichiometric Adjustments : A 1:1.2 molar ratio of phenethylamine to carbon disulfide minimizes byproduct formation.

-

Catalytic Additives : Triethylamine (5 mol%) accelerates cyclization by deprotonating intermediates.

Alkylation of Preformed Triazole Intermediates

Introducing the phenethyl group via alkylation of a preformed triazole scaffold offers an alternative route. This method is advantageous for structural diversification.

Procedure

-

Synthesis of 5-Mercapto-1,2,4-triazol-3-ol : Thiocarbohydrazide reacts with lactic acid under microwave irradiation (300 W, 120°C, 15 minutes).

-

Alkylation : The triazole intermediate is treated with phenethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 hours).

Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis

| Parameter | Cyclocondensation | Alkylation |

|---|---|---|

| Reaction Time | 8–10 hours | 12 hours |

| Purity (HPLC) | >95% | 92–95% |

| Scalability | Moderate | High |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields.

Protocol

-

One-Pot Synthesis : Phenethylamine, thiourea, and ethyl lactate are irradiated (400 W, 140°C, 20 minutes) in a sealed vessel.

-

Workup : The crude product is filtered and washed with cold ethanol.

Advantages :

-

Time Reduction : 20 minutes vs. 8–12 hours for conventional methods.

-

Yield Improvement : 78–82% due to uniform heating.

Post-Synthetic Modifications

Oxidation of Mercapto Group

The -SH group can be oxidized to disulfides or sulfonic acids for derivative synthesis:

-

Reagent : 30% H₂O₂ in acetic acid (room temperature, 2 hours).

-

Product : Disulfide-linked dimer (yield: 85%).

Metal Complexation

The triazole’s sulfur and nitrogen atoms coordinate with metal ions:

-

Example : Cu(II) complexes show enhanced bioactivity (IC₅₀: 0.12 µM vs. 0.40 µM for ascorbic acid).

Structural Characterization

Spectroscopic Methods

X-ray Crystallography

-

Bond Lengths : N2=C1 (1.296 Å) confirms triazole ring conjugation.

-

Dihedral Angles : 83.7–88.1° between triazole and phenethyl groups.

Chemical Reactions Analysis

Types of Reactions

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols or amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Urease Inhibition

One of the prominent applications of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various pathological conditions, including urinary tract infections and gastric disorders.

A study demonstrated that derivatives of this compound exhibited significant urease inhibition, with some showing IC values as low as 0.0137 µM, indicating their potential as therapeutic agents against infections caused by Helicobacter pylori and other urease-producing pathogens .

| Compound | IC (µM) | Type of Inhibition |

|---|---|---|

| 5c | 0.0137 | Non-competitive |

| 5e | 0.0183 | Non-competitive |

| Thiourea | 15.151 | Competitive |

Antioxidant Activity

Research has also indicated that the compound exhibits antioxidant properties. It has been evaluated for its ability to scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of this triazole derivative suggests its potential role in developing protective agents against oxidative stress .

Synthesis and Characterization

The synthesis of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological assays. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Urease Inhibitors

In a study focusing on urease inhibitors derived from this compound, researchers synthesized various azomethine-triazole hybrids and assessed their inhibitory activity against jack bean urease. The results indicated that these compounds could serve as lead candidates for developing new urease inhibitors with enhanced efficacy .

Case Study 2: Antioxidant Evaluation

Another investigation evaluated the antioxidant capacity of several derivatives of this triazole compound using DPPH radical scavenging assays. The findings revealed that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting their potential therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit urease by binding to the active site of the enzyme, thereby preventing its activity . The compound can also act as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Physicochemical Properties

Toxicity Profile

- The fluorophenyl analogue (2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) is classified as low toxicity (Class IV), with LD₅₀ > 2000 mg/kg in rats .

- Thiol-containing triazoles generally show moderate toxicity, necessitating careful dose optimization .

Biological Activity

5-Mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is a compound within the triazole class, known for its diverse biological activities. This article explores its biological activity, specifically focusing on its interactions with enzymes, particularly urease, and its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a triazole ring and a mercapto group, which are significant for its biological activity. The presence of the phenethyl group contributes to its interaction with biological targets.

Target Enzyme: Jack Bean Urease

The primary target of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is the Jack Bean Urease enzyme . This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a vital role in nitrogen metabolism.

Mode of Action

The compound inhibits urease through a non-competitive mechanism . By binding to the enzyme without competing with the substrate (urea), it effectively reduces urease activity, leading to an accumulation of urea and a decrease in ammonia production. This inhibition can have implications in various pathological conditions where urease activity is detrimental, such as in certain infections caused by Helicobacter pylori.

Antimicrobial Activity

Research indicates that 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Candida albicans | 16 | 30 |

Antioxidant Activity

The compound also demonstrates antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that it can scavenge free radicals effectively.

| Assay Method | IC50 (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

Case Studies and Research Findings

A study conducted by Larik et al. (2017) synthesized various derivatives of triazole compounds and evaluated their urease inhibition capabilities. The results indicated that compounds similar to 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol showed promising inhibition rates with IC50 values ranging from 0.0137 μM to 0.0183 μM against urease, indicating high potency compared to traditional inhibitors like thiourea (15.151 μM) .

Another research effort highlighted the molecular docking studies that reveal strong binding affinities between these triazole derivatives and urease enzymes. Docking scores suggested robust interactions that support their potential as lead compounds for developing new urease inhibitors .

Q & A

Q. What are the optimal synthetic routes for 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with phenethyl-substituted precursors under reflux in polar solvents like methanol or ethanol. Key steps include controlling reaction time (6–12 hours) and temperature (70–80°C) to avoid byproducts. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity validation requires thin-layer chromatography (TLC) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, N-H in triazole rings at ~3200 cm⁻¹).

- NMR : NMR resolves phenethyl protons (δ 2.8–3.2 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) and triazole ring protons (δ 8.1–8.3 ppm).

- X-ray crystallography : Determines molecular geometry and hydrogen bonding. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.494 Å, b = 8.373 Å) are resolved using SHELXL-97 .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., spectral vs. crystallographic results)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict optimized geometries and vibrational frequencies, which can be cross-validated against experimental IR/NMR data. For crystallographic discrepancies (e.g., bond-length variations), Hirshfeld surface analysis quantifies intermolecular interactions, while Rietveld refinement in SHELXL improves structural accuracy .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) : Modify the phenethyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance binding to targets like urease or cyclooxygenase.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., urease’s nickel center, PDB: 4H9M). Validate with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How can crystallographic software (e.g., SHELX, ORTEP) improve structural analysis of triazole derivatives?

- SHELXL-97 : Refines high-resolution data with constraints for disordered regions. Key parameters include R1 < 0.05 and wR2 < 0.15 for reliable models.

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks. For example, hydrogen bonds between triazole S-H and adjacent hydroxyl groups stabilize crystal packing .

Q. What experimental protocols mitigate challenges in synthesizing metal complexes of this compound?

- Ligand-to-metal ratio : A 2:1 molar ratio (ligand:VO²⁺) in ethanol under nitrogen prevents oxidation.

- Characterization : ESR spectroscopy confirms oxidation states (e.g., vanadyl IV: g∥ = 1.94, g⊥ = 1.98), while cyclic voltammetry identifies redox potentials .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses of triazole derivatives?

- Optimize intermediates : Isolate and characterize thiosemicarbazide precursors via NMR before cyclization.

- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation (yield improvement: 15–20%) .

Q. What are best practices for validating biological activity without commercial assays?

- In-house enzyme inhibition : Use Jack bean urease (5 U/mL) in 96-well plates with phenol red indicator (pH 6.8). Measure absorbance at 630 nm post-incubation (30 min, 37°C).

- Antioxidant assays : DPPH radical scavenging (IC₅₀ via UV-Vis at 517 nm) with ascorbic acid as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.